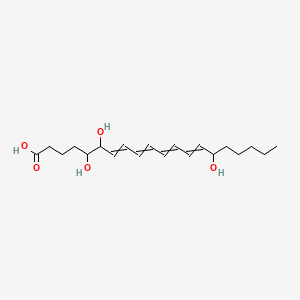![molecular formula C52H54O2P2 B13392762 (+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B13392762.png)
(+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine]. This compound has a molecular formula of C52H54O2P2 and a molecular weight of 772.9315 . It is a complex organic molecule featuring a benzopyrano-xanthene core structure with multiple dimethylphenylphosphine groups attached.
Preparation Methods
The synthesis of 1,1’-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine] involves several steps. The preparation typically starts with the formation of the benzopyrano-xanthene core, followed by the introduction of the dimethylphenylphosphine groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Addition: Addition reactions can occur at the double bonds present in the structure, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphine derivatives, while reduction may produce reduced phosphine compounds .
Scientific Research Applications
1,1’-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
Comparison with Similar Compounds
Similar compounds to 1,1’-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine] include other phosphine ligands and benzopyrano-xanthene derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of the benzopyrano-xanthene core with dimethylphenylphosphine groups, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C52H54O2P2 |
|---|---|
Molecular Weight |
772.9 g/mol |
IUPAC Name |
[(10R,14R)-20-bis(3,5-dimethylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C52H54O2P2/c1-32-18-33(2)23-44(22-32)55(45-24-34(3)19-35(4)25-45)48-16-9-12-40-30-42-14-11-15-43-31-41-13-10-17-49(51(41)54-52(42,43)53-50(40)48)56(46-26-36(5)20-37(6)27-46)47-28-38(7)21-39(8)29-47/h9-10,12-13,16-29,42-43H,11,14-15,30-31H2,1-8H3/t42-,43-,52?/m1/s1 |
InChI Key |
IYNVDHXMWJJRHM-YSEGXDBXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC45[C@@H](C3)CCC[C@@H]4CC6=C(O5)C(=CC=C6)P(C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC45C(C3)CCCC4CC6=C(O5)C(=CC=C6)P(C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)



![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)

![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)





![N-(4-aminobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13392756.png)
